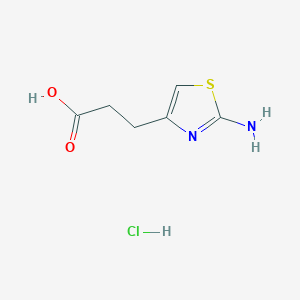

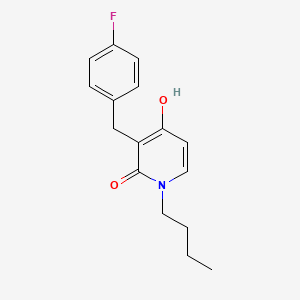

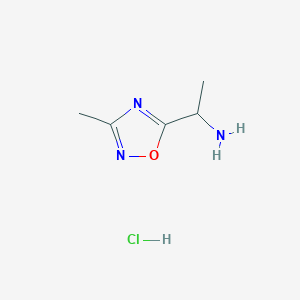

![molecular formula C13H9BrN2 B1373720 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine CAS No. 875639-71-7](/img/structure/B1373720.png)

5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

“5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds .Molecular Structure Analysis

The molecular structure of “5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine” can be found in various databases . The structure is also available as a 2d Mol file or as a computed 3d SD file .Applications De Recherche Scientifique

5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Analysis of Scientific Research Applications

Synthesis of Protein Kinase Inhibitors: 5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is utilized as a synthetic intermediate in the creation of azaindole-based protein kinase inhibitors. These inhibitors play a crucial role in regulating various cellular processes and are pivotal in the treatment of diseases such as cancer .

Development of BCL-2 Inhibitors: This compound is used in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor. Venetoclax has shown promising results in achieving potent antitumor activity while sparing platelets, making it significant in cancer therapeutics .

Creation of PDK1 Inhibitors: It serves as a precursor in the development of PDK1 inhibitors. PDK1 is a kinase that is involved in the signaling pathways regulating cell growth and survival, thus its inhibitors are valuable for cancer research .

Synthesis of 7-Azaindole Derivatives: The compound is involved in the synthesis of various 7-azaindole derivatives through Suzuki coupling, which have shown activity as CDK9/Cyclin T and Haspin inhibitors, important for cell cycle regulation .

Role in Kinase Inhibitor Design: The azaindole framework, which includes 5-Bromo-3-phenyl-7-azaindole, is used in the design of kinase inhibitors targeting specific enzymes like Anaplasmic Lymphoma Kinase (ALK), which are pharmacologically involved in brain development and affect specific neurons in the nervous system .

Novel Synthetic Methods for Azaindoles: Recent developments have seen this compound at the center of novel synthetic methods for azaindole core units due to their interesting biochemical and biophysical properties .

This analysis highlights the diverse scientific research applications of 5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine across various fields, particularly in medicinal chemistry and drug development.

Tokyo Chemical Industry Co., Ltd. ChemicalBook Springer Link MDPI Royal Society of Chemistry Google Patents

Mécanisme D'action

Target of Action

Similar compounds have been reported to target protein kinases , which play a crucial role in cellular signal transduction, regulating processes such as cell growth, metabolism, differentiation, and apoptosis .

Mode of Action

It’s suggested that similar compounds inhibit their targets by binding to the active site of the enzyme, preventing the transfer of phosphate groups to receptor substrates .

Biochemical Pathways

Given its potential protein kinase inhibition, it could impact pathways related to cell growth, metabolism, differentiation, and apoptosis .

Result of Action

Similar compounds have been reported to have antitumor activity .

Propriétés

IUPAC Name |

5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-10-6-11-12(8-16-13(11)15-7-10)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADRBDVURCEKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC3=C2C=C(C=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

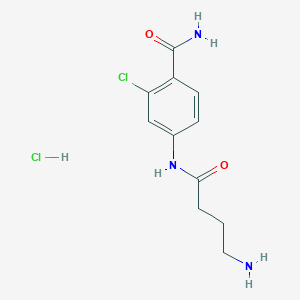

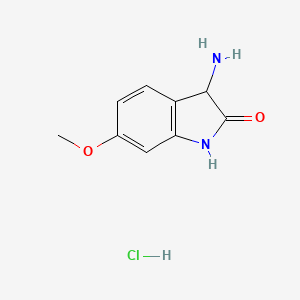

![3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1373639.png)

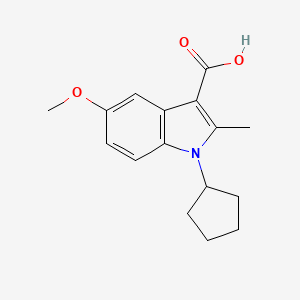

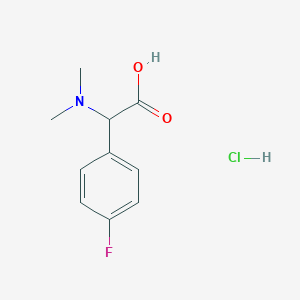

![Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1373640.png)

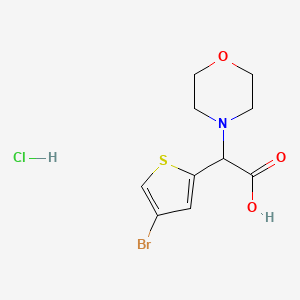

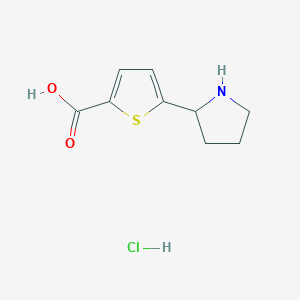

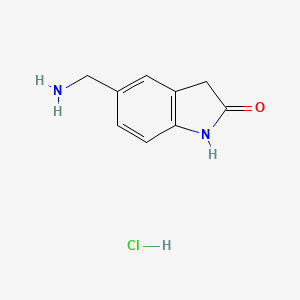

![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1373653.png)

![[3-(2-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B1373658.png)